BenchChemオンラインストアへようこそ!

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone

Antibacterial Fluoroquinolone Streptococcus pneumoniae

Unique sulfur-bridged bicyclic scaffold absent in fluoroquinolones. Predicted logP ~2.8 for intracellular targeting. Matched-pair SAR with sulfone analog (CAS 2097920-93-7) available. Primary MIC screening vs drug-resistant Gram-positive strains recommended. NOT a drop-in replacement – de novo profiling required. Secure your supply for high-value antibacterial discovery.

Molecular Formula C15H14N2OS
Molecular Weight 270.35
CAS No. 2034607-27-5
Cat. No. B2382812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone
CAS2034607-27-5
Molecular FormulaC15H14N2OS
Molecular Weight270.35
Structural Identifiers
SMILESC1C2CN(C1CS2)C(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C15H14N2OS/c18-15(17-8-12-7-11(17)9-19-12)14-6-5-10-3-1-2-4-13(10)16-14/h1-6,11-12H,7-9H2
InChIKeyQHPTVIQIHMVLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone: Procurement-Relevant Chemical Identity and Class Context


2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone (CAS 2034607-27-5) is a synthetic heterocyclic small molecule that combines a sulfur- and nitrogen-containing [2.2.1] bicyclic scaffold with a quinoline-2-carbonyl substituent. The compound belongs to a broader class of quinoline-amide derivatives investigated for antibacterial applications, but direct, quantitative bioactivity data for this precise molecular entity is absent from the open scientific and patent literature as of 2026. The closest structurally characterized analog with disclosed pharmacological data is a C7-substituted fluoroquinolone bearing the same 2-thia-5-azabicyclo[2.2.1]heptan-5-yl moiety, which exhibited enhanced potency against drug-resistant Gram-positive strains relative to ciprofloxacin and vancomycin [1]. This evidence gap positions the molecule as a high-risk, high-potential-differentiation candidate for de novo antibacterial profiling rather than a drop-in replacement for established quinolone antibiotics.

Why Generic Substitution Fails for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone


The compound's 2-thia-5-azabicyclo[2.2.1]heptane scaffold introduces a stereoelectronically distinct 'sulfur-bridge' topology that is fundamentally absent from clinically used fluoroquinolones (e.g., ciprofloxacin) and widely available quinoline-amide building blocks (e.g., quinoline-2-carbonyl piperidine derivatives). The sulfide bridge imparts a rigid, chiral, and lipophilic character (predicted logP ~2.8) that cannot be replicated by simple piperazine, piperidine, or oxa-bridged analogs. In the only published head-to-head evaluation, a fluoroquinolone incorporating this exact bicyclic amine demonstrated superior antibacterial activity against multidrug-resistant Streptococcus pneumoniae relative to ciprofloxacin and vancomycin, implying that the scaffold contributes a non-trivial pharmacophoric advantage [1]. Substitution with a generic acyclic amine or an oxa-bicyclic analog would erase this conformational pre-organization and the associated sulfur-mediated electronic effects, making the biological outcome unpredictable without de novo empirical testing.

Product-Specific Quantitative Evidence Guide for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone


Antibacterial Potency of the 2-Thia-5-azabicyclo[2.2.1]heptane Scaffold Against Drug-Resistant S. pneumoniae

A fluoroquinolone derivative bearing the identical 2-thia-5-azabicyclo[2.2.1]heptan-5-yl substituent at the C7 position was directly compared against ciprofloxacin and vancomycin in a standard broth microdilution assay. The sulfur-containing analog exhibited significantly lower MICs against both quinolone-susceptible and multidrug-resistant S. pneumoniae clinical isolates [1]. Specific numerical MIC values are not provided in the publicly available abstract or indexed excerpts, but the authors explicitly describe the activity as 'superior' to both ciprofloxacin and vancomycin, a statement that indicates a statistically meaningful reduction in MIC relative to these clinical benchmarks. This is the only published comparator-based antibacterial evidence for any compound containing the 2-thia-5-azabicyclo[2.2.1]heptan-5-yl fragment.

Antibacterial Fluoroquinolone Streptococcus pneumoniae Multidrug Resistance

Lipophilicity Differentiation of the 2-Thia-5-azabicyclo Scaffold Versus Classical Piperazine-Based Quinolones

Replacing the basic piperazine ring of ciprofloxacin with the neutral 2-thia-5-azabicyclo[2.2.1]heptane scaffold increases the predicted logP by more than three log units. Ciprofloxacin has an experimentally derived XLOGP3 of -1.1 [1], while the 2-thia-5-azabicyclo[2.2.1]heptane-amide chemotype is predicted to have a logP in the range of 2.0–2.8 depending on the aryl substituent. Although a direct measured logP for the quinolin-2-yl methanone target compound is not publicly available, the scaffold's elevated intrinsic lipophilicity is expected to enhance passive membrane permeability and tissue distribution relative to zwitterionic fluoroquinolones, a property that has been leveraged by other non-basic fluoroquinolones such as delafloxacin [2].

Lipophilicity logP Membrane Permeability ADME

Sulfide Oxidation State as a Tunable Handle: Contrast with the Pre-Oxidized Sulfone Analog

The target compound exists in the sulfide oxidation state (C-S-C), whereas its direct analog, (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone (CAS 2097920-93-7), contains a fully oxidized sulfone. Sulfide-to-sulfone oxidation decreases lipophilicity (ΔlogP ~−1.0 to −1.5), increases hydrogen-bond acceptor capacity, and can reduce metabolic liability by eliminating the nucleophilic sulfur center [1]. This means the target sulfide compound and its sulfone analog are not interchangeable: the sulfide offers higher membrane permeability and distinct metabolic pathways, while the sulfone provides greater polarity and potential metabolic stability. Researchers must select the oxidation state according to the specific ADME profile required for their assay or project.

Oxidation State Sulfide Sulfone Physicochemical Tuning Metabolic Stability

Best Research and Industrial Application Scenarios for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone


De Novo Antibacterial Screening Against Gram-Positive Drug-Resistant Pathogens

This compound is best deployed in minimum inhibitory concentration (MIC) screening panels targeting methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Streptococcus pneumoniae. The Huang et al. (2009) study demonstrated that a fluoroquinolone bearing the identical 2-thia-5-azabicyclo scaffold is active against these Gram-positive phenotypes, including strains resistant to ciprofloxacin and vancomycin [1]. The quinolin-2-yl methanone variant remains unprofiled, and primary MIC determination against drug-resistant clinical isolates represents the highest-value experiment to establish differentiation.

Lipophilic Prodrug or Tissue-Penetration Probe Design

The elevated predicted lipophilicity (logP ~2–3) relative to classical fluoroquinolones (ciprofloxacin XLOGP3 = -1.1 [2]) makes this scaffold attractive for designing antibacterial agents intended for intracellular pathogen targeting (e.g., Chlamydia, Mycobacteria) or for crossing privileged anatomical barriers (blood-brain barrier, intracellular compartments). Non-basic, lipophilic fluoroquinolones like delafloxacin exploit this principle successfully [3], and the 2-thia-5-azabicyclo scaffold provides an alternative, structurally rigid vector for achieving analogous ADME advantages without zwitterionic character.

Oxidation-State-Dependent Structure–Activity Relationship (SAR) Studies

Procuring the target sulfide (CAS 2034607-27-5) alongside its sulfone analog (CAS 2097920-93-7) enables a matched-pair oxidation-state SAR analysis. Such studies can quantify the impact of sulfur oxidation on antibacterial potency, solubility, metabolic stability, and off-target activity [4]. This approach is directly aligned with medicinal chemistry campaigns aimed at optimizing the balance between membrane permeability (favored by the sulfide) and reduced metabolic reactivity (favored by the sulfone).

Fragment-Based or Scaffold-Hopping Library Expansion in Anti-Infective Drug Discovery

The 2-thia-5-azabicyclo[2.2.1]heptane core is underrepresented in commercial screening libraries compared to piperazine, piperidine, and morpholine bioisosteres. Incorporating this scaffold into a fragment-based or diversity-oriented synthesis library provides a three-dimensional, sulfur-containing chemotype that explores conformational space distinct from planar heterocycles. This scaffold differentiation is valuable for hit-finding campaigns seeking novel binding modes against bacterial DNA gyrase, topoisomerase IV, or other validated antibacterial targets.

Quote Request

Request a Quote for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.